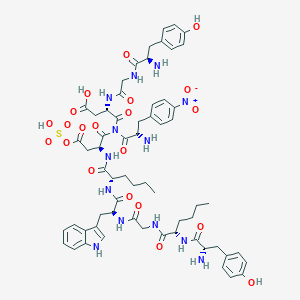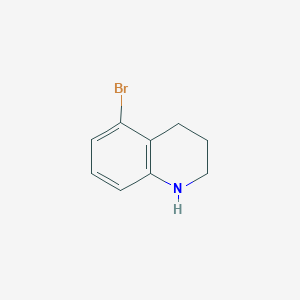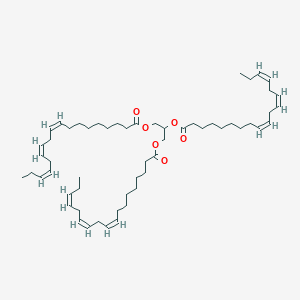
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA, is a naturally occurring compound found in many plants, including maize, wheat, and rye. It belongs to the group of benzoxazinoids, which are secondary metabolites produced by plants as a defense mechanism against herbivores and pathogens. DIMBOA has been extensively studied due to its potential applications in agriculture, medicine, and biochemistry.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in the metabolism of pests and pathogens. 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to inhibit the growth of fungi by disrupting their cell walls and membranes. It also inhibits the growth of bacteria by disrupting their DNA replication and protein synthesis. In insects, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to disrupt their feeding behavior and cause mortality.
Biochemische Und Physiologische Effekte
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have various biochemical and physiological effects on plants, animals, and humans. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance their growth and development, increase their resistance to pests and pathogens, and improve their nutrient uptake. In animals and humans, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its availability, low cost, and ease of synthesis. It is also a natural compound, which makes it more environmentally friendly than synthetic compounds. However, the limitations of using 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one in lab experiments include its instability, low solubility, and potential toxicity to cells and organisms.
Zukünftige Richtungen
There are many potential future directions for research on 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one, including its use as a natural herbicide and insecticide in agriculture, its potential as a therapeutic agent in medicine, and its role in plant-microbe interactions. Further research is needed to fully understand the mechanism of action of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one and its potential applications in various fields.
Synthesemethoden
The synthesis of 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one can be achieved through various methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound from simpler molecules. Biosynthesis, on the other hand, involves the use of enzymes and other biological processes to produce the compound. In plants, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one is synthesized through the shikimate pathway, which involves several enzymatic reactions.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been extensively studied in the field of agriculture due to its potential as a natural herbicide and insecticide. It has been shown to have a broad-spectrum activity against various pests and pathogens, including fungi, bacteria, and insects. In addition, 2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one has been shown to enhance the plant's resistance to abiotic stress, such as drought and high salinity.
Eigenschaften
CAS-Nummer |
116337-83-8 |
|---|---|
Produktname |
2,2,4-Trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Molekularformel |
C16H19NO3 |
Molekulargewicht |
273.33 g/mol |
IUPAC-Name |
2,2,4-trimethyl-7-(2-methylidenebutanoyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H19NO3/c1-6-10(2)14(18)11-7-8-12-13(9-11)20-16(3,4)15(19)17(12)5/h7-9H,2,6H2,1,3-5H3 |
InChI-Schlüssel |
XLZPUZPNBBONQU-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Kanonische SMILES |
CCC(=C)C(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C |
Andere CAS-Nummern |
116337-83-8 |
Synonyme |
2,2,4-TMOB 2,2,4-trimethyl-7-(2-methylene-1-oxobutyl)-2H-1,4-benzoxazin-3(4H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



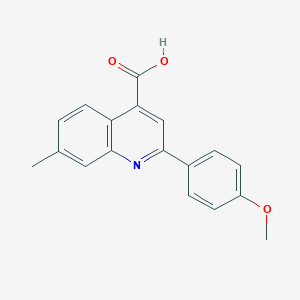
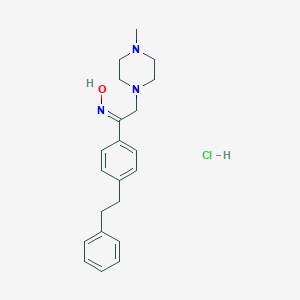
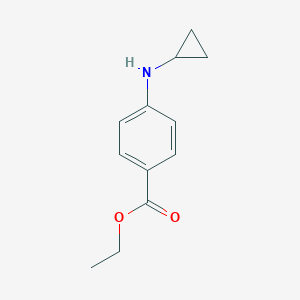
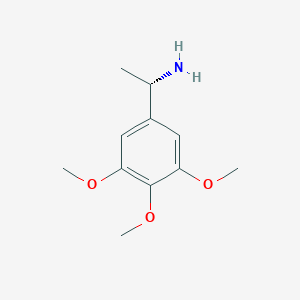
![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)
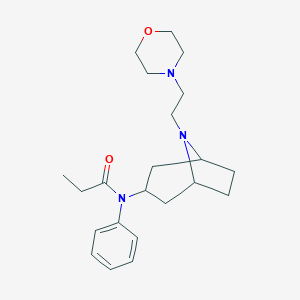
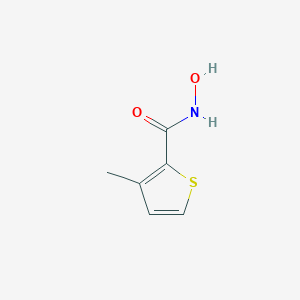
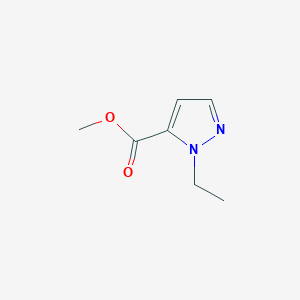
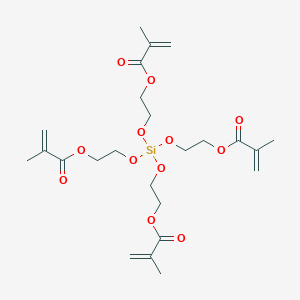

![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)
